molecular formula C10H14O3 B15260271 Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate

Cat. No.: B15260271
M. Wt: 182.22 g/mol
InChI Key: JRXFVGGGKUQLPP-UHFFFAOYSA-N
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Description

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate is a cyclopenta-fused furan derivative featuring an ethyl ester functional group. The cyclopenta[b]furan core combines a five-membered carbocycle with a fused oxygen-containing heterocycle, which may confer unique electronic properties compared to sulfur- or nitrogen-containing analogs.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-6-carboxylate

InChI

InChI=1S/C10H14O3/c1-2-12-10(11)8-4-3-7-5-6-13-9(7)8/h8H,2-6H2,1H3

InChI Key

JRXFVGGGKUQLPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C1OCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentadiene derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in their heterocyclic cores or substituents:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donor/Acceptor Count Applications/Findings References
Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate (Target) Cyclopenta[b]furan Ethyl ester Not reported ~2.5* 0/3* Hypothesized: Drug design, materials
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Phenylbenzoyl amide, ethyl ester 391.5 5.9 1/4 High lipophilicity; potential enzyme inhibitor
Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate Cyclopenta[b]thiophene Hydroxyl, ketone, ethyl ester 324.04† ~3.0* 1/4 Conducting polymer research
Ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-cyclopenta[b]pyrrole-3-carboxylate Cyclopenta[b]pyrrole Carbamoylamino, phenylmethylidene, ethyl ester Not reported ~4.5* 2/5 Hypothesized: Bioactive compound synthesis

*Estimated based on structural analogs. †Exact mass reported.

Key Comparative Insights

Heterocyclic Core Influence :

  • Furan vs. Thiophene : The target’s furan core has higher electronegativity (oxygen vs. sulfur), leading to stronger dipole interactions and reduced polarizability compared to thiophene analogs. This may limit its utility in conductive polymers, where thiophene derivatives dominate due to sulfur’s polarizable π-system .
  • Pyrrole Analogs : Nitrogen in pyrrole enables hydrogen bonding but may reduce stability under oxidative conditions compared to furan .

The target’s simpler ethyl ester group may offer a better balance for drug-like properties . Hydroxyl and ketone groups in ’s compound enhance hydrogen bonding capacity, which could improve binding specificity in enzyme inhibition but reduce metabolic stability .

Synthetic Accessibility :

  • The iodine-mediated oxidation method used for cyclopenta[b]thiophene derivatives () could be adapted for the target compound, though furan’s lower stability under harsh conditions may require milder protocols .

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